molecular formula C6H3BrF2INO B1446802 2-Bromo-3-difluoromethoxy-6-iodopyridine CAS No. 857295-23-9

2-Bromo-3-difluoromethoxy-6-iodopyridine

Cat. No. B1446802
CAS RN: 857295-23-9
M. Wt: 349.9 g/mol
InChI Key: HMCVIJRMPYIMTO-UHFFFAOYSA-N
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Description

“2-Bromo-3-difluoromethoxy-6-iodopyridine” is a chemical compound with the molecular formula C6H3BrF2INO . It is used in various chemical reactions and has several synonyms, including “2-bromo-3-(difluoromethoxy)-6-iodopyridine” and "Pyridine, 2-bromo-3-(difluoromethoxy)-6-iodo-" .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-difluoromethoxy-6-iodopyridine” consists of a pyridine ring substituted with bromo, difluoromethoxy, and iodo groups . The exact mass of the molecule is 348.84108 .


Physical And Chemical Properties Analysis

“2-Bromo-3-difluoromethoxy-6-iodopyridine” has a molecular weight of 349.901 . It has a topological polar surface area of 22.1, a complexity of 152, and a covalently-bonded unit count of 1 . It also has 4 hydrogen bond acceptors and 2 rotatable bonds .

Scientific Research Applications

Synthesis and Functionalization

2-Bromo-3-difluoromethoxy-6-iodopyridine and related compounds are primarily used as intermediates in the synthesis of various chemically complex structures. For instance, halopyridines such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine are utilized in the production of pentasubstituted pyridines, which are essential in medicinal chemistry for creating compounds with desired functionalities (Wu, Porter, Frennesson, & Saulnier, 2022). These functionalities enable further chemical manipulations, making these compounds versatile building blocks in synthetic organic chemistry.

Chemical Transformations

Compounds similar to 2-Bromo-3-difluoromethoxy-6-iodopyridine are used in various chemical transformations. For example, the study of 4-bromo-2,3,5-trichloro-6-iodopyridine in Sonogashira reactions led to the efficient synthesis of non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines (Rivera, Ehlers, Ohlendorf, Ponce, Rodríguez, & Langer, 2019). This demonstrates the potential of halopyridines in facilitating the synthesis of complex organic molecules, which can have various applications in material science and pharmaceuticals.

Fluorescence and Spectroscopy

Some derivatives of halopyridines exhibit interesting UV/Vis and emission properties. Selected pentaalkynylated pyridines, similar to 2-Bromo-3-difluoromethoxy-6-iodopyridine, have shown moderate to high fluorescence quantum yields, suggesting potential applications in spectroscopy and materials science (Rivera et al., 2019).

Catalytic Applications

In another study, halopyridines served as substrates in palladium-catalyzed aminocarbonylation reactions. The process yielded N-substituted nicotinamides and other biologically important compounds, showcasing the role of halopyridines in catalytic applications (Takács, Jakab, Petz, & Kollár, 2007). This indicates the importance of halopyridines in facilitating key steps in organic synthesis, especially in the creation of compounds with potential therapeutic properties.

Structural and Crystallographic Studies

Halopyridines are also involved in structural and crystallographic studies. For example, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide yielded 3-amino-5-bromo-2-iodopyridine, with its crystal structure providing insights into molecular interactions and bonding patterns (Bunker, Sach, Nukui, Rheingold, & Yanovsky, 2008). Such studies are crucial in the field of crystallography and material science, where understanding molecular structures is key to developing new materials and drugs.

properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2INO/c7-5-3(12-6(8)9)1-2-4(10)11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCVIJRMPYIMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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